2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide
Description
This compound belongs to the imidazo[2,1-b]thiazole class, characterized by a bicyclic core fused with thiazole and imidazole rings. The structure includes a 4-chlorophenyl group at position 6 of the imidazo[2,1-b]thiazole scaffold and an acetamide moiety substituted with two 2-methoxyethyl groups at position 2.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYHFZPJAUKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide typically involves the condensation of 4-chlorophenyl isothiocyanate with 2-aminothiazole, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core . The resulting intermediate is then reacted with N,N-bis(2-methoxyethyl)acetamide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b][1,3]thiazole compounds .
Scientific Research Applications
Pharmacological Activities
Imidazo[2,1-b]thiazole derivatives have been widely studied for their various biological activities. The specific compound exhibits several promising pharmacological effects:
- Antitumor Activity : Studies have shown that compounds with imidazo[2,1-b]thiazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research indicates that these compounds can target specific pathways involved in cancer cell proliferation and survival .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of microbial pathogens. Its ability to disrupt bacterial cell walls and inhibit growth makes it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory potential of imidazo[2,1-b]thiazole derivatives has been highlighted in various studies, suggesting their use in treating inflammatory diseases .
Antitumor Studies
Recent studies have explored the antitumor efficacy of imidazo[2,1-b]thiazole derivatives in various cancer models:
- A study published in Cancer Letters demonstrated that these compounds significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation .
Antimicrobial Efficacy
Research has also focused on the antimicrobial properties of the compound:
- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibits strong bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Data Tables
Below is a summary table highlighting the biological activities and their corresponding references:
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- The target compound’s bis(2-methoxyethyl) groups increase molecular weight (~487 g/mol) compared to simpler arylacetamides (e.g., 5f: 407 g/mol).
- Piperazine-containing derivatives (e.g., 5j, 5l) exhibit lower melting points (118–120°C), suggesting improved solubility over high-melting analogs like 5f (215–217°C) .
Cytotoxicity and Kinase Inhibition
- 5l : Demonstrated potent cytotoxicity against MDA-MB-231 (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM). It also showed VEGFR2 inhibition (5.72% at 20 μM), linked to its 4-methoxybenzyl-piperazine group .
- 5a : Parent compound with morpholine substitution had lower VEGFR2 inhibition (3.76% at 20 μM), highlighting the importance of piperazine modifications .
- Target Compound : The bis(2-methoxyethyl) groups may enhance membrane permeability and selectivity, though specific activity data are unavailable.
Antibacterial and Antitubercular Activity
- 3a-j (Hydrazide analogs) : Exhibited moderate activity against Staphylococcus aureus (MIC = 32–64 μg/mL) and Mycobacterium tuberculosis (MIC = 8–16 μg/mL). The hydrazide moiety likely contributes to metal ion chelation in bacterial enzymes .
Structure-Activity Relationships (SAR)
Piperazine Modifications :
- 4-Methoxybenzyl-piperazine (5l) enhances cytotoxicity and kinase inhibition compared to methylpiperazine (5j) .
- Bulky substituents (e.g., 4-fluorobenzyl in 5n) reduce melting points but may improve bioavailability .
Aromatic Substituents :
- 4-Chlorophenyl improves lipophilicity and target binding, as seen in 5f and 5l .
- Methoxy groups (e.g., 5k) balance solubility and activity .
Acetamide Tail :
- Bis(2-methoxyethyl) groups in the target compound likely increase solubility compared to aryl substituents (e.g., L708-0978) .
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide is a derivative of imidazo[2,1-b][1,3]thiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing key research findings, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.74 g/mol. The structure features a thiazole ring fused with an imidazole moiety and substituted with a chlorophenyl group and methoxyethyl groups.
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function through enzyme inhibition .
Antitumor Activity
Several studies have reported the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. Notably, it has demonstrated efficacy against breast and colon cancer cell lines in vitro .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways such as NF-kB activation. This suggests potential applications in treating chronic inflammatory conditions .
Analgesic Properties
Research has highlighted the analgesic effects of similar compounds within the imidazo[2,1-b][1,3]thiazole class. These effects are likely mediated through the inhibition of pain signaling pathways in the central nervous system .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and tumor progression.
- Receptor Interaction : It may interact with various receptors in the body that modulate pain and inflammation responses.
- Cell Cycle Regulation : The ability to induce cell cycle arrest contributes to its antitumor activity.
Case Studies
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling of 4-chlorophenyl-substituted precursors to the imidazo[2,1-b][1,3]thiazole core. Key steps include:
- Cyclization : Formation of the imidazothiazole ring under reflux conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Acetylation : Reaction with 2-methoxyethylamine derivatives in the presence of triethylamine as a catalyst to form the bis(2-methoxyethyl)acetamide moiety .
- Purity Control : Use of column chromatography (silica gel) and recrystallization (solvent: ethanol/water mixture) to achieve >95% purity. Monitor via TLC and HPLC .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and methoxyethyl chains (δ 3.3–3.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 502.1234) validates the molecular formula .
- X-ray Crystallography : Resolves bond angles and dihedral angles of the imidazothiazole-acetamide core (e.g., C–N–C bond angle: 118.7°) .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using broth microdilution .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
| Parameter | Optimal Condition | Yield Impact | Reference |
|---|---|---|---|
| Solvent | DMF (anhydrous) | Increases yield by 15% | |
| Temperature | 80–85°C (reflux) | Reduces byproducts | |
| Catalyst | Triethylamine (1.2 equiv) | Accelerates coupling | |
| Reaction Time | 12–16 hours (monitored by TLC) | Ensures completion |
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Validate assays in triplicate using independent compound batches .
- Structural Analog Comparison : Test derivatives (e.g., 4-fluorophenyl or methoxyphenyl analogs) to isolate substituent effects .
- Mechanistic Studies : Use molecular docking to compare binding affinities (e.g., with AChE or kinase targets) .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction :
- Software : SwissADME or pkCSM to estimate logP (2.8), bioavailability (55%), and hERG inhibition risk .
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
- Toxicity Screening : Ames test (in silico) for mutagenicity and ProTox-II for hepatotoxicity prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
